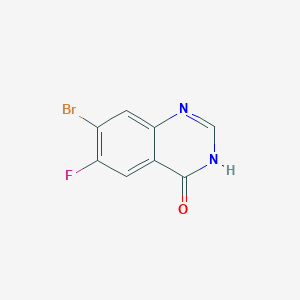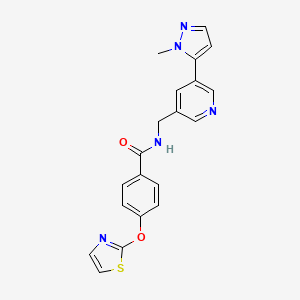
7-Bromo-6-fluoroquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-6-fluoroquinazolin-4(3H)-one is a chemical compound with the molecular formula C8H4BrFN2O . It has a molecular weight of 243.03 . The compound is an off-white solid .
Synthesis Analysis
The synthesis of this compound involves a mixture of methyl 2-amino-4-bromo-5-fluorobenzoate in formamide. This mixture is stirred at 180 °C under microwave conditions for 1 hour. After cooling down, the reaction mixture is poured into water and stirred .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4BrFN2O/c9-5-2-7-4 (1-6 (5)10)8 (13)12-3-11-7/h1-3H, (H,11,12,13) and the InChI key is ZLEYSWOUPZTIRD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is an off-white solid . and should be stored at temperatures between 0-5°C . The compound is shipped at ambient temperature .Aplicaciones Científicas De Investigación
1. Synthesis and Application in Organic Chemistry
7-Bromo-6-fluoroquinazolin-4(3H)-one has been utilized in the synthesis of various organic compounds. For example, Mohammadi and Hossini (2011) demonstrated its use in the one-pot, three-component synthesis of 2,3-disubstituted-4(3H)-quinazolinones, showcasing its versatility in organic synthesis under microwave irradiation and solvent-free conditions (Mohammadi & Hossini, 2011). This approach emphasizes the compound's role in facilitating efficient and environmentally friendly synthetic routes.
2. Antifungal Bioactivities
The antifungal properties of derivatives of this compound have been explored in several studies. Ouyang et al. (2006) synthesized various 3-alkylquinazolin-4-one derivatives and found that compounds like 6-bromo-3-propylquinazolin-4-one exhibited significant antifungal activity (Ouyang et al., 2006). Such findings highlight the potential of this compound in developing new antifungal agents.
3. Anticancer and Antiviral Research
In the field of medicinal chemistry, derivatives of this compound have shown promise as anticancer and antiviral agents. For instance, Agbo et al. (2015) investigated the anticancer properties of 6-aryl-2-styrylquinazolin-4(3H)-ones against various cancer cell lines (Agbo et al., 2015). Additionally, Selvam et al. (2010) synthesized 2,3-disubstitutedquinazolin-4(3H)-ones, demonstrating their antiviral activity against HIV, HSV, and vaccinia viruses (Selvam et al., 2010). These studies underline the compound's potential in drug discovery for treating various diseases.
4. Photolabile Protecting Groups in Chemistry
This compound has also been explored in the development of photolabile protecting groups. Fedoryak and Dore (2002) described the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on brominated hydroxyquinoline, which offers enhanced solubility and reduced fluorescence, making it useful in biological applications (Fedoryak & Dore, 2002).
Safety and Hazards
The safety information for 7-Bromo-6-fluoroquinazolin-4(3H)-one includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .
Propiedades
IUPAC Name |
7-bromo-6-fluoro-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEYSWOUPZTIRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)N=CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-({4-Ethyl-11-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]-5-phenylthiophene-3-carboxamide](/img/structure/B2474418.png)

![(E)-3-(3,5-dimethoxyanilino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2474420.png)



![7-(3,4-diethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2474427.png)
![3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2474429.png)

![N-(4-ethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2474432.png)
![N-[(2-chlorophenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide](/img/structure/B2474433.png)
![2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2474434.png)

